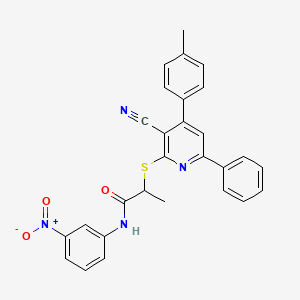

2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(3-nitrophenyl)propanamide

Description

This compound is a pyridine-based thioether derivative with a propanamide side chain. Its core structure includes a 3-cyano-substituted pyridine ring fused with phenyl and p-tolyl groups at positions 6 and 4, respectively. A thioether bridge connects the pyridine core to the N-(3-nitrophenyl)propanamide moiety. Its molecular formula is C₂₈H₂₁N₅O₃S, with a molecular weight of approximately 507.56 g/mol (extrapolated from analogous structures in and ).

Properties

Molecular Formula |

C28H22N4O3S |

|---|---|

Molecular Weight |

494.6 g/mol |

IUPAC Name |

2-[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(3-nitrophenyl)propanamide |

InChI |

InChI=1S/C28H22N4O3S/c1-18-11-13-20(14-12-18)24-16-26(21-7-4-3-5-8-21)31-28(25(24)17-29)36-19(2)27(33)30-22-9-6-10-23(15-22)32(34)35/h3-16,19H,1-2H3,(H,30,33) |

InChI Key |

QJQJMYXJWYEHIF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SC(C)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 |

Origin of Product |

United States |

Biological Activity

2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(3-nitrophenyl)propanamide is a complex organic compound with potential biological activities. Its structure, characterized by a pyridine ring, cyano group, and thioamide moiety, suggests interactions with various biological targets, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C22H20N4O3S

- Molecular Weight : 414.49 g/mol

- CAS Number : 107487-60-5

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the cyano and nitro groups enhances its potential reactivity, which may influence its pharmacological effects.

Key Mechanisms:

- Enzyme Inhibition : Compounds with similar structures have shown to inhibit various enzymes, including proteases and kinases, which are crucial in cellular signaling pathways.

- Antiviral Activity : Preliminary studies indicate that derivatives of this compound may exhibit antiviral properties against viruses such as HIV and HCV by inhibiting reverse transcriptase and NS5B RNA polymerase respectively.

Biological Activity Data

| Activity Type | IC50 Value (μM) | Reference |

|---|---|---|

| HIV Reverse Transcriptase Inhibition | 2.95 | |

| HCV NS5B RNA Polymerase Inhibition | 31.9 | |

| Cytotoxicity in MT-4 Cells | >100 |

Case Studies

- Antiviral Efficacy : A study evaluated the antiviral efficacy of structurally similar compounds against HCV. The most effective molecule exhibited an IC50 value of 32.2 μM, indicating significant inhibition of the viral replication process.

- Cytotoxicity Assessment : The cytotoxic effects of the compound were assessed in human T-lymphocyte cells (MT-4). It was found that at concentrations above 100 μM, the compound showed minimal cytotoxicity while maintaining antiviral activity.

Research Findings

Recent studies have highlighted the potential of this compound as a lead for developing new antiviral agents. The structural features that enhance its biological activity include:

- Thio Group : Contributes to enzyme binding and inhibition.

- Cyano Group : Enhances electron-withdrawing properties, increasing reactivity.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Compound A | C28H22N4O3S | Hydroxyl groups |

| Compound B | C27H24N4O2S | Methoxy substituent |

| Compound C | C27H24FN3OS | Fluorine substituent |

Comparison with Similar Compounds

Structural Analogues with Pyridine Cores

2.1.1 2-((3-Cyano-6-methyl-4-(thiophen-2-yl)pyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide (Ig)

- Structural Differences : The pyridine ring is substituted with a methyl group (position 6) and thiophene (position 4) instead of phenyl and p-tolyl. The side chain is acetamide (CH₂CO) rather than propanamide (CH₂CH₂CO).

- The shorter acetamide chain could reduce steric hindrance, affecting target binding. Reported melting point: 196–197°C .

2.1.2 2-((3-Cyano-6-(p-tolyl)-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(m-tolyl)acetamide

- Structural Differences : Incorporates a trifluoromethyl (CF₃) group at position 4 and an m-tolyl acetamide.

- Impact : The CF₃ group increases electronegativity and metabolic stability, while the m-tolyl substitution may alter π-π stacking interactions in biological targets. Molecular weight: 491.50 g/mol (ChemSpider data inferred from ).

2.1.3 2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(2-nitrophenyl)acetamide

- Structural Differences : The nitro group on the phenyl ring is at the ortho position (2-nitrophenyl) instead of meta (3-nitrophenyl).

- Impact : Steric hindrance from the ortho-nitro group could reduce binding affinity compared to the meta isomer. Molecular weight: 480.54 g/mol ().

Analogues with Heterocyclic Variations

CDD-934506 (2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide)

- Structural Differences : Replaces the pyridine core with a 1,3,4-oxadiazole ring.

- Impact : The oxadiazole’s electron-deficient nature may enhance interactions with enzymatic ATP-binding pockets. The 4-methoxyphenyl group could improve solubility compared to hydrophobic p-tolyl .

2.2.2 GSK920684A (2-(3-fluorophenoxy)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide)

- Structural Differences: Uses a thiazole ring linked to pyridine and a 3-fluorophenoxy group.

- Thiazole’s hydrogen-bonding capacity may enhance target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.